Teriparatide acetate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Teriparatide has a wide range of scientific research applications:

Chemistry: It is used as a model peptide in studies of protein folding and stability.

Biology: Teriparatide is employed in research on bone metabolism and the regulation of calcium homeostasis.

Mécanisme D'action

- Teriparatide is a recombinant parathyroid hormone (PTH) analog. Its primary target is the parathyroid hormone receptor (PTH1R) located on osteoblasts and osteocytes in bone tissue .

- Additionally, it enhances gastrointestinal calcium absorption and increases renal tubular reabsorption of calcium .

- It can initiate new remodeling events by bone resorption (remodeling-based bone formation) or produce bone formation on quiescent bone surfaces without prior resorption (modeling-based bone formation) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Teriparatide may cause serious side effects . Call your doctor at once if you have: bone pain; new or unusual swelling or lumps under your skin; a light-headed feeling, like you might pass out (may occur within 4 hours after injection); pounding heartbeats or fluttering in your chest after using an injection; or high calcium levels . Common side effects of teriparatide may include: nausea; joint pain; or pain anywhere in your body .

Orientations Futures

Teriparatide is a synthetic form of the natural human parathyroid hormone . This medicine helps your body to form new bone, increase bone mineral density and bone strength . As a result, it reduces the chance of getting a fracture (broken bone) . The recommended dosage is 20 mcg given subcutaneously once a day .

Analyse Biochimique

Biochemical Properties

Teriparatide acetate hydrate interacts with the PTH1 receptor, which is a class B G protein-coupled receptor . This interaction triggers a series of biochemical reactions that ultimately influence bone metabolism .

Cellular Effects

This compound has a significant impact on various types of cells, particularly bone cells. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate osteoblast activity, leading to increased bone formation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the PTH1 receptor . This binding activates the receptor, leading to the activation of multiple intracellular signaling pathways. These pathways can influence gene expression and result in various cellular effects, such as increased bone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving female New Zealand white rabbits, it was found that daily subcutaneous injections of this compound for 4 weeks led to increased cortical thickness and porosity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In the aforementioned study, a dosage of 20 μg/kg was used . The specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of bone remodeling. It interacts with the PTH1 receptor, influencing the activity of various enzymes and cofactors involved in this pathway .

Subcellular Localization

Given its role as a PTH1 receptor agonist, it is likely that it is localized to the cell membrane where the PTH1 receptor is located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La téripatide est synthétisée en utilisant la technologie de l'ADN recombinant. Le gène codant les 34 premiers acides aminés de l'hormone parathyroïdienne humaine est inséré dans un plasmide bactérien, qui est ensuite introduit dans des bactéries Escherichia coli. Les bactéries expriment l'hormone, qui est ensuite purifiée par une série de techniques chromatographiques .

Méthodes de production industrielle : Dans les milieux industriels, la production de téripatide implique une fermentation à grande échelle d'Escherichia coli génétiquement modifiés. Le bouillon de fermentation est soumis à une lyse cellulaire pour libérer l'hormone, suivie d'étapes de purification comprenant la chromatographie échangeuse d'ions, la chromatographie liquide haute performance en phase inverse et l'ultrafiltration pour atteindre la pureté et la concentration souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : La téripatide subit diverses réactions chimiques, y compris l'oxydation et la réduction. Elle est sensible à l'oxydation, ce qui peut conduire à la formation de ponts disulfures entre les résidus cystéine, modifiant potentiellement son activité biologique .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la stabilisation de la téripatide comprennent des agents réducteurs comme le dithiothréitol pour prévenir l'oxydation, et des tampons tels que la solution saline tamponnée au phosphate pour maintenir la stabilité du pH .

Principaux produits formés : Le principal produit formé à partir de la synthèse de la téripatide est le peptide bioactif lui-même. Les produits de dégradation peuvent inclure des formes oxydées et des peptides tronqués résultant d'un clivage protéolytique .

4. Applications de la recherche scientifique

La téripatide a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme peptide modèle dans les études sur le repliement et la stabilité des protéines.

Biologie : La téripatide est utilisée dans la recherche sur le métabolisme osseux et la régulation de l'homéostasie du calcium.

5. Mécanisme d'action

La téripatide exerce ses effets en imitant l'action de l'hormone parathyroïdienne naturelle. Elle se lie à des récepteurs spécifiques sur les ostéoblastes, stimulant ces cellules à produire de nouvel os. Ce processus implique l'activation de la voie de signalisation de l'adénosine monophosphate cyclique (AMPc), ce qui conduit à une augmentation de la formation osseuse et à une amélioration de la densité osseuse .

Composés similaires :

Acide alendronique : Un bisphosphonate qui inhibe la résorption osseuse par les ostéoclastes.

Fosamax (Acide alendronique) : Un autre bisphosphonate ayant des effets similaires à ceux de l'acide alendronique.

Evenity (Romosozumab) : Un anticorps monoclonal qui inhibe la sclérostine, conduisant à une augmentation de la formation osseuse

Comparaison : Contrairement aux bisphosphonates tels que l'acide alendronique et Fosamax, qui inhibent principalement la résorption osseuse, la téripatide favorise activement la formation osseuse. Evenity, tout en favorisant également la formation osseuse, fonctionne par un mécanisme différent en inhibant la sclérostine. Le mécanisme unique de la téripatide qui stimule l'activité des ostéoblastes la rend particulièrement efficace pour augmenter la masse et la densité osseuses .

Comparaison Avec Des Composés Similaires

Alendronate: A bisphosphonate that inhibits bone resorption by osteoclasts.

Fosamax (Alendronate): Another bisphosphonate with similar effects to alendronate.

Evenity (Romosozumab): A monoclonal antibody that inhibits sclerostin, leading to increased bone formation

Comparison: Unlike bisphosphonates such as alendronate and Fosamax, which primarily inhibit bone resorption, teriparatide actively promotes bone formation. Evenity, while also promoting bone formation, works through a different mechanism by inhibiting sclerostin. Teriparatide’s unique mechanism of stimulating osteoblast activity makes it particularly effective in increasing bone mass and density .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Teriparatide acetate hydrate involves the conversion of Teriparatide to Teriparatide acetate, followed by hydration to obtain the hydrate form.", "Starting Materials": [ "Teriparatide", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Teriparatide is dissolved in methanol", "Acetic anhydride is added to the solution and the mixture is stirred for several hours", "The resulting mixture is concentrated and the residue is dissolved in water", "The solution is then acidified with hydrochloric acid to pH 4-5", "The resulting precipitate is filtered and washed with water", "The solid is then dried to obtain Teriparatide acetate", "Teriparatide acetate is then dissolved in water", "The solution is allowed to stand for several hours to obtain Teriparatide acetate hydrate" ] } | |

Numéro CAS |

52232-67-4 |

Formule moléculaire |

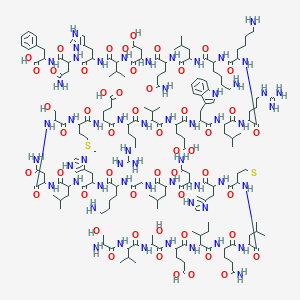

C181H291N55O51S2 |

Poids moléculaire |

4118 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 |

Clé InChI |

OGBMKVWORPGQRR-UMXFMPSGSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N |

| 52232-67-4 | |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

99294-94-7 (acetate) |

Séquence |

SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF |

Synonymes |

Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B344421.png)

![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)

![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![1-[4-benzoyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344434.png)

![[2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetic acid](/img/structure/B344444.png)